7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and piperazine groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or hypoxanthine.
Benzylation: The purine core is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Piperazine Substitution: The benzylated purine is reacted with 1-benzylpiperazine under suitable conditions, often involving a solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-benzylated or hydrogenated products.
Scientific Research Applications
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(4-methylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-benzyl-8-(4-phenylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and piperazine groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-benzyl-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-27-21-20(22(31)26-24(27)32)30(17-19-10-6-3-7-11-19)23(25-21)29-14-12-28(13-15-29)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVHILYYUKKFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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